Free Carboxylic Acid Functionality Enables Salt Formation and Reactive Intermediate Chemistry
Unlike trioctyl trimellitate (TOTM, CAS 3319-31-1), which is a fully esterified triester with zero hydrogen-bond donor sites, 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate retains two free carboxylic acid groups . The predicted acid dissociation constant (pKa) of 3.04±0.36 indicates that these groups are moderately acidic and can be deprotonated to form carboxylate salts, enabling water-dispersible formulations or ionic crosslinking that is structurally impossible with TOTM. This monoester/diacid architecture also permits subsequent derivatization (e.g., esterification with a second alcohol, amidation, or metal-carboxylate coordination) for tailored property engineering [1].
| Evidence Dimension | Number of free carboxylic acid groups per molecule |
|---|---|
| Target Compound Data | 2 free -COOH groups (monoester of trimellitic acid); predicted pKa = 3.04±0.36 |
| Comparator Or Baseline | Trioctyl trimellitate (TOTM, CAS 3319-31-1): 0 free -COOH groups (triester); no acidic protons available |
| Quantified Difference | Target: 2 ionizable protons; Comparator: 0 ionizable protons. Qualitative difference in chemical reactivity — target can form salts and conjugates; comparator cannot. |
| Conditions | Structural comparison based on molecular formula and predicted pKa (ACD/Labs algorithm). TOTM structure confirmed by CAS registry and literature. |
Why This Matters
For procurement decisions involving reactive formulation chemistry or the need for anionic functionality, the target compound is structurally mandatory; TOTM and other trialkyl trimellitates cannot substitute because they lack the acid moiety entirely.
- [1] Trimellitic acid monoesters of styrene allyl alcohol copolymers (Patent context). US Patent class C08G. Demonstrates utility of monoester/diacid trimellitate intermediates in coating formulations. View Source
